Comprehensive Technical Guide on Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate: Physicochemical Profiling and Synthetic Applications
Comprehensive Technical Guide on Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate: Physicochemical Profiling and Synthetic Applications
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors and antiproliferative agents relies heavily on privileged heterocyclic scaffolds[1]. Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (CAS: 951804-64-1) has emerged as a critical, highly functionalized building block for synthesizing these complex architectures[2].
As a polyfunctional thiazole, this compound provides a direct and highly efficient synthetic vector for constructing fused bicyclic systems, most notably thiazolo[4,5-d]pyrimidines [3]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows, designed specifically for researchers and drug development professionals seeking to leverage this scaffold in targeted therapeutics.
Physicochemical Profiling & Structural Analysis
Understanding the physical baseline of a building block is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. Below is the consolidated physicochemical profile of the compound[2][4].
| Property | Value / Description |
| Chemical Name | Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate |
| CAS Number | 951804-64-1 |
| Molecular Formula | C₆H₈N₂O₄S₂ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Solid (typically off-white to pale yellow powder) |
| Core Structure | 1,3-Thiazole ring |
| Functional Groups | C2: Methylsulfonyl; C4: Primary Amine; C5: Methyl Ester |
| Solubility Profile | Highly soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in THF and EtOAc; sparingly soluble in water. |
| Commercial Purity | Typically ≥95% - 98% (HPLC/LC-MS validated) |
Mechanistic Reactivity & Structural Rationale
The utility of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate stems from its highly tuned electronic "push-pull" system. As an Application Scientist, it is vital to understand why this molecule behaves the way it does to troubleshoot and optimize novel reactions.
The C2 Electrophilic Hub: SNAr Susceptibility
The C2 position of the thiazole ring is inherently electron-deficient. This electrophilicity is dramatically enhanced by two factors:
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The Leaving Group: The methylsulfonyl group (–SO₂CH₃) is an exceptional leaving group due to the strong electron-withdrawing nature of the sulfone, which stabilizes the developing negative charge during the transition state.
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The C5 Ester: The methyl carboxylate group at C5 acts as a strong electron-withdrawing group (EWG) via resonance, further depleting electron density from the thiazole core.
This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Amines, thiols, and alkoxides can readily displace the methylsulfonyl group under mild basic conditions, allowing for rapid diversification of the scaffold[5].
The C4-C5 Annulation Vector
The adjacent C4-amino and C5-carboxylate groups provide a geometrically perfect setup for forming a fused pyrimidine ring[6]. When reacted with one-carbon donors (such as formamidine, urea, or isothiocyanates), the primary amine acts as a nucleophile, followed by an intramolecular cyclization onto the C5 ester carbonyl. This cascade expels methanol and yields the thermodynamically stable thiazolo[4,5-d]pyrimidin-7-one system[5].
Experimental Workflows: From Scaffold to Bioactive Core
The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can ensure the integrity of the transformation at each step.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2
Objective: Displace the methylsulfonyl group with a primary or secondary amine to create a C2-functionalized intermediate.
Step-by-Step Methodology:
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Preparation: Dissolve Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the methanesulfinate byproduct without competing with the target amine for the electrophilic C2 carbon, thereby preventing yield-reducing side reactions.
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Nucleophile Addition: Add the desired aliphatic or aromatic amine (1.2 eq) dropwise.
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Reaction: Stir the mixture at 40°C – 60°C for 4–8 hours. Monitor via TLC (Hexanes/EtOAc).
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Workup: Quench the reaction with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating Analytical Markers:
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¹H NMR: The sharp 3H singlet at ~3.3 ppm (characteristic of the –SO₂CH₃ group) must completely disappear.
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LC-MS: The mass spectrum will show a shift corresponding to the exact mass of the incoming amine minus the mass of the methanesulfonyl group (–79 Da).
Protocol B: Bicyclic Annulation to Thiazolo[4,5-d]pyrimidine
Objective: Construct the bioactive fused bicyclic core using the product from Protocol A[3].
Step-by-Step Methodology:
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Preparation: Suspend the C2-aminated intermediate (1.0 eq) in a high-boiling solvent such as 2-methoxyethanol or neat formamide.
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Reagent Addition: Add formamidine acetate (3.0 eq) and Sodium Ethoxide (NaOEt) (1.5 eq). Causality: The base liberates free formamidine from its acetate salt. Formamidine provides the crucial C7 carbon atom required to bridge the C4-amino and C5-carboxylate groups.
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Cyclization: Heat the mixture to reflux (120°C – 150°C) for 6–12 hours. The nucleophilic C4-amine attacks the formamidine, followed by intramolecular attack of the newly formed amidine onto the C5 ester carbonyl, expelling methanol.
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Isolation: Cool the reaction to room temperature. The thermodynamically stable thiazolo-pyrimidine typically precipitates. Filter and wash with cold ethanol, then water.
Self-Validating Analytical Markers:
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¹H NMR: The 3H singlet at ~3.8 ppm (C5 methyl ester) will disappear. A new, highly deshielded singlet at ~8.0–8.5 ppm will appear, corresponding to the new pyrimidine C-H proton.
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FT-IR: Observe a shift from the ester carbonyl stretch (~1710 cm⁻¹) to an amide/lactam carbonyl stretch (~1650–1680 cm⁻¹).
Biological Relevance: Kinase Inhibition Pathways
Derivatives synthesized from Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate are highly prized in oncology. The resulting thiazolo[4,5-d]pyrimidine scaffolds act as potent ATP-competitive inhibitors for critical signaling kinases[7].
For example, recent advancements have highlighted these derivatives as highly effective inhibitors of p21-activated kinase 4 (PAK4) and Phosphoinositide 3-kinases (PI3K) [8][9]. By binding to the ATP pocket of the kinase domain, these compounds block downstream phosphorylation events (such as the PAK4/LIMK1/cofilin pathway), ultimately leading to cell cycle arrest, reduced tumor migration, and apoptosis in cancer models[9].
Synthetic workflow from thiazole building block to kinase inhibitor.
Analytical Validation Standards
To ensure the highest level of scientific integrity (E-E-A-T) before advancing compounds to in vitro biological assays, the following analytical standards must be met:
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Purity: Must be >95% as determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using dual-wavelength UV detection (e.g., 254 nm and 280 nm).
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Identity: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) must confirm the exact mass within a 5 ppm error margin.
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Structural Integrity: 2D NMR (HSQC, HMBC) is recommended for the final thiazolo[4,5-d]pyrimidine to confirm the regioselectivity of the annulation and the intactness of the bicyclic core.
References
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Title: Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach Source: ACS Omega URL: [Link]
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Title: Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents Source: Frontiers in Pharmacology (via NIH PMC) URL: [Link]
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Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: MDPI Molecules URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. 951804-64-1|Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Significance of Thiazole-based Heterocycles for Bioactive Systems | IntechOpen [intechopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
